molecular formula C14H16N4O2 B2881574 methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate CAS No. 2411636-91-2

methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate

Cat. No.: B2881574
CAS No.: 2411636-91-2
M. Wt: 272.308
InChI Key: DMJDAYVXBYXCSP-UHFFFAOYSA-N
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Description

Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
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Scientific Research Applications

Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate is a derivative of nicotinic acid, also known as niacin, which is an essential nutrient involved in numerous metabolic pathways. While direct studies on this specific compound are scarce, insights can be drawn from research on closely related compounds and their applications in scientific research.

Noninvasive Assessments of Percutaneous Absorption

Research on related compounds, such as methyl nicotinate, has been conducted to understand their percutaneous absorption using noninvasive techniques like laser Doppler velocimetry and photopulse plethysmography. These studies aim to monitor the vasodilation response in human skin, providing insights into the compound's behavior upon topical application and its potential applications in assessing drug penetration and efficacy in dermatological research (Guy et al., 1983).

Pharmacokinetic Studies

Investigations into the metabolism of nicotinic acid and its derivatives, including studies on the urinary excretion of metabolites and the impact on NAD+ metabolism, offer valuable data for pharmacokinetic modeling. These studies contribute to understanding how such compounds are processed in the body, their potential therapeutic effects, and their safety profiles. Research in this area includes examining the effects of nicotinic acid supplementation on cellular defense mechanisms against DNA damage by genotoxic compounds (Hageman et al., 1998).

Applications in Neurological Research

Studies on nicotinamide and its derivatives have explored their role in neurological conditions, focusing on their effects on central nervous system diseases like Parkinson's. For instance, research has shown that nicotinamide N-methyltransferase levels are higher in the lumbar cerebrospinal fluid of patients with Parkinson's disease, suggesting that derivatives of nicotinic acid may play a role in the pathogenesis or progression of such neurodegenerative disorders (Aoyama et al., 2001).

Exploring Age-Related Metabolic Changes

The plasma NAD+ metabolome and its dysregulation in "normal" aging have been a subject of research, where nicotinic acid and its derivatives are of interest due to their critical role in maintaining balanced redox homeostasis. Studies in this area can provide insights into how aging affects NAD+ metabolism and the potential of nicotinic acid derivatives in mitigating age-related diseases (Clement et al., 2019).

Potential as Biomarkers of Exposure

Further, research into the urinary metabolites of related pesticides and chemicals in children demonstrates the importance of such compounds as biomarkers for environmental exposure assessments. This research is crucial for public health, as it helps in the understanding of exposure levels in vulnerable populations and the potential risks associated (Bravo et al., 2019).

Properties

IUPAC Name

methyl 6-pyrazol-1-yl-2-pyrrolidin-1-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-20-14(19)11-5-6-12(18-10-4-7-15-18)16-13(11)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJDAYVXBYXCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)N2C=CC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.